2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride
Overview
Description
“2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1803585-18-3 . It has a molecular weight of 233.14 and its IUPAC name is 1’,2’,5’,6’-tetrahydro-2,3’-bipyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-7-12-10 (5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H . This indicates that the compound consists of a 1,2,5,6-tetrahydropyridin-3-yl group attached to a pyridine ring.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a chemical compound with the CAS Number: 1803585-18-3 . It is typically stored at a temperature of 4 degrees Celsius and comes in a powder form . The compound has a molecular weight of 233.14 .
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Pharmacological Studies : There are studies that have been conducted on similar compounds for their potential applications in the field of pharmacology. For example, some compounds have been studied for their antagonistic effects on D2 and 5-HT2A receptors, which could be beneficial for the potential application of these compounds as antipsychotic drugs .
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Chemical Research : This compound could be used in chemical research due to its unique structure and properties. It has a molecular weight of 233.14 and is typically stored at a temperature of 4 degrees Celsius in a powder form .
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Neuropharmacology : Compounds similar to “2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride” have been studied for their antagonistic effects on D2 and 5-HT2A receptors . This could be beneficial for the potential application of these compounds as antipsychotic drugs . Behavioral studies have been conducted on these compounds, and they have shown antipsychotic, pro-cognitive, and antidepressant activity in appropriate mouse models .
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Retinal Research : A similar compound, “(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate”, has been used as a γ-aminobutyric acid C (GABAc) blocker in retinal ganglion cells . This has been used to study the role of inner retinal inhibition in midget ganglion cells .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,4-5,7,11H,3,6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGAWNQFHPUAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride | |
CAS RN |
1803585-18-3 | |
Record name | 2-(1,2,5,6-tetrahydropyridin-3-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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